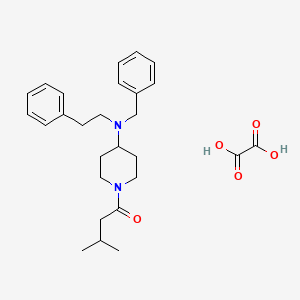
N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Vue d'ensemble
Description
N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a type of piperidine derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain. It has also been shown to have anxiolytic and antidepressant effects. In addition, this compound has been shown to have anticonvulsant and antipsychotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate in lab experiments is its potential therapeutic applications. This compound has been shown to have several therapeutic properties, which may make it useful in treating various conditions. However, one of the limitations of using this compound in lab experiments is its relatively low yield. This may make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate. One potential direction is to further study its potential therapeutic applications. This compound has already been shown to have several therapeutic properties, but there may be other conditions that it could be useful in treating. Another potential direction is to study the mechanism of action of this compound in more detail. This could help researchers better understand how this compound produces its therapeutic effects. Finally, there may be potential for developing new derivatives of this compound that have improved therapeutic properties.
Applications De Recherche Scientifique
N-benzyl-1-(3-methylbutanoyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been studied extensively for its potential therapeutic applications. This compound has been shown to have analgesic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. In addition, this compound has been shown to have anticonvulsant and antipsychotic properties.
Propriétés
IUPAC Name |
1-[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-3-methylbutan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O.C2H2O4/c1-21(2)19-25(28)26-17-14-24(15-18-26)27(20-23-11-7-4-8-12-23)16-13-22-9-5-3-6-10-22;3-1(4)2(5)6/h3-12,21,24H,13-20H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLWPDHOVUEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



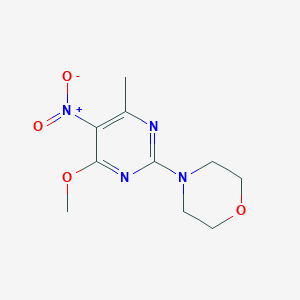
![4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970387.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3970392.png)
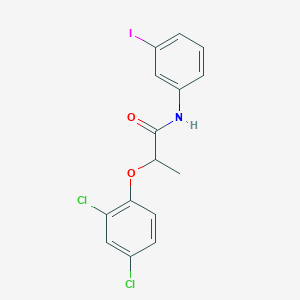
![[1-(1-benzofuran-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3970402.png)
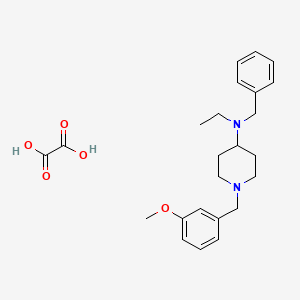
![ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B3970412.png)
![N-[4-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B3970417.png)
![2-[4-(4-benzylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3970419.png)
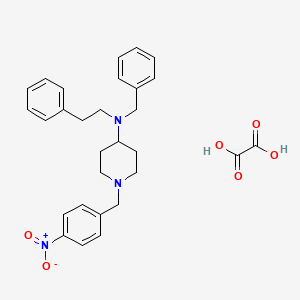
![2-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3970431.png)
![2-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B3970448.png)
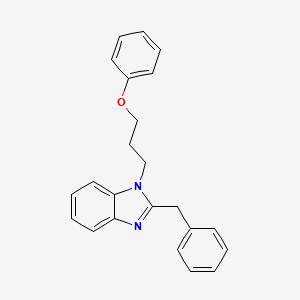
![1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970466.png)